ETHYL 4-{[2-(4-CHLOROBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE
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Overview
Description
ETHYL 4-{[2-(4-CHLOROBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE is a synthetic organic compound with a complex structure. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[2-(4-CHLOROBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Esterification: The carboxylic acid group is esterified using ethanol and a suitable catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[2-(4-CHLOROBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles like amines, alcohols, and thiols in the presence of bases like pyridine or triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
ETHYL 4-{[2-(4-CHLOROBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its quinoline core.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-{[2-(4-CHLOROBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. The compound may also inhibit specific enzymes involved in cellular processes, leading to its biological effects.
Comparison with Similar Compounds
ETHYL 4-{[2-(4-CHLOROBENZOYLOXY)ETHYL]AMINO}BENZO[H]QUINOLINE-3-CARBOXYLATE can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a simpler structure.
Quinoline-3-carboxylic acid: A precursor in the synthesis of various quinoline derivatives.
4-Chloroquinoline: A simpler quinoline derivative with similar biological activities.
Properties
CAS No. |
459419-06-8 |
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Molecular Formula |
C25H21ClN2O4 |
Molecular Weight |
448.9g/mol |
IUPAC Name |
ethyl 4-[2-(4-chlorobenzoyl)oxyethylamino]benzo[h]quinoline-3-carboxylate |
InChI |
InChI=1S/C25H21ClN2O4/c1-2-31-25(30)21-15-28-22-19-6-4-3-5-16(19)9-12-20(22)23(21)27-13-14-32-24(29)17-7-10-18(26)11-8-17/h3-12,15H,2,13-14H2,1H3,(H,27,28) |
InChI Key |
DNPYBYWOSCUFIY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCOC(=O)C3=CC=C(C=C3)Cl)C=CC4=CC=CC=C42 |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCOC(=O)C3=CC=C(C=C3)Cl)C=CC4=CC=CC=C42 |
Origin of Product |
United States |
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